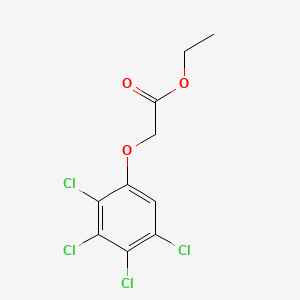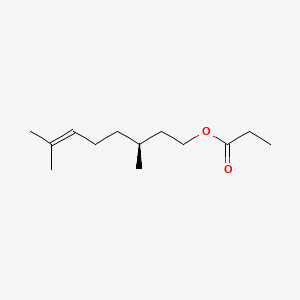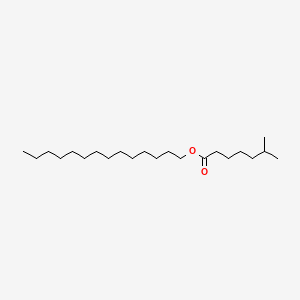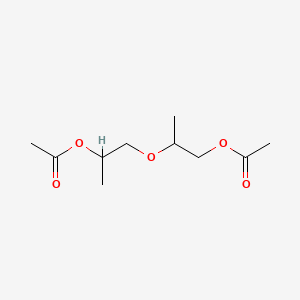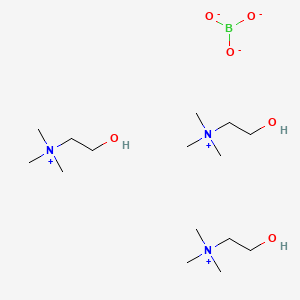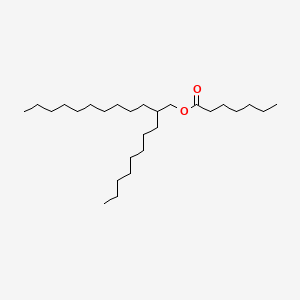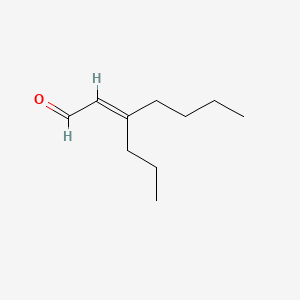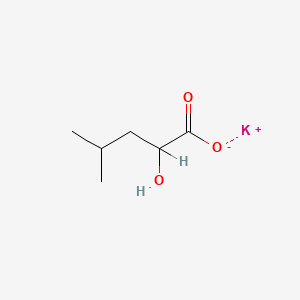
Potassium (1)-2-hydroxy-4-methylvalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (1)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of carboxylic acid salts It is a potassium salt of 2-hydroxy-4-methylvaleric acid, which is a derivative of valeric acid
准备方法
Synthetic Routes and Reaction Conditions
Potassium (1)-2-hydroxy-4-methylvalerate can be synthesized through the neutralization reaction of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
2-hydroxy-4-methylvaleric acid+potassium hydroxide→Potassium (1)-2-hydroxy-4-methylvalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the large-scale neutralization of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the solid potassium salt.
化学反应分析
Types of Reactions
Potassium (1)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate or 2-carboxy-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylvalerol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Potassium (1)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Potassium (1)-2-hydroxy-4-methylvalerate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Potassium (1)-2-hydroxyvalerate: Similar structure but lacks the methyl group at the fourth position.
Potassium (1)-2-hydroxy-3-methylvalerate: Similar structure but has the methyl group at the third position.
Potassium (1)-2-hydroxy-4-ethylvalerate: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
Potassium (1)-2-hydroxy-4-methylvalerate is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological or biochemical properties compared to its analogs.
属性
CAS 编号 |
65178-12-3 |
|---|---|
分子式 |
C6H11KO3 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
potassium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.K/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
VSQFWUBOQZORTL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CC(C(=O)[O-])O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


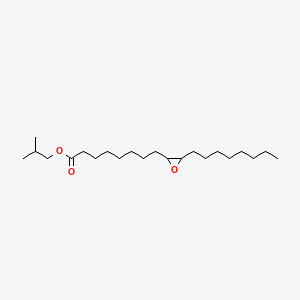
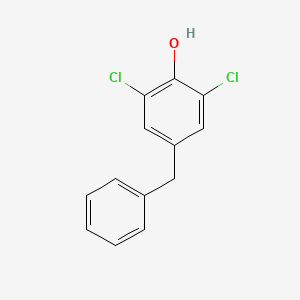
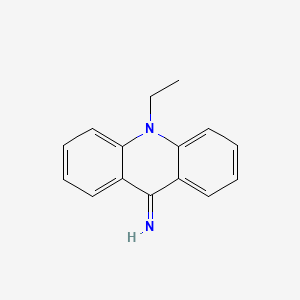

![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)

